molecular formula C12H10FNO2S B1299648 2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid CAS No. 568543-71-5

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid

Cat. No. B1299648
M. Wt: 251.28 g/mol
InChI Key: PMGFDKAVVGHWKS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting from basic building blocks to more complex structures. For example, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile and confirmed by X-ray crystallography . This demonstrates the potential for synthesizing complex molecules with fluorine and thiazole components, which could be relevant to the synthesis of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid".

Molecular Structure Analysis

The molecular structure of related compounds is often determined using techniques such as X-ray crystallography. For instance, the stereochemical structure of a thiadiazolyl derivative was unambiguously determined using this method . Similarly, the crystal structure of a 5-fluorouracil derivative was reported, providing insights into the planarity of aromatic rings and the electron delocalization in certain bonds . These findings suggest that the molecular structure of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" could also be characterized by similar techniques to understand its conformation and electronic properties.

Chemical Reactions Analysis

The papers describe various chemical reactions involving fluorine and thiazole derivatives. For example, the reaction of a fluorogenic reagent with primary amines and aminated carbohydrates for detection and analysis , and the fluorescence derivatization of amino acids with a benzothiazolyl derivative . These reactions highlight the reactivity of such compounds and their potential use in analytical chemistry, which could be extrapolated to the reactivity of "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" in various chemical contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated, such as the stability of fluorescent derivatives in acidic and basic solutions , and the synthesis and properties of triazole-thioacetic acid salts . These studies provide a foundation for understanding how the incorporation of fluorine and thiazole moieties can affect the solubility, stability, and reactivity of a compound. It is reasonable to infer that "2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid" would exhibit unique physical and chemical properties that could be explored in further research.

Scientific Research Applications

  • 2-Fluorophenylacetic acid : This compound was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .

  • 2-Chloro-4-fluorophenylacetic acid : This compound is used as a pharmaceutical intermediate .

  • 4-Fluorophenylacetic acid : This compound is used as an intermediate in the production of fluorinated anesthetics .

  • 2-Fluorophenylacetic acid : This compound was used in the synthesis of thiazolino [3,2- c ]pyrimidin-5,7-diones .

  • 2-Chloro-4-fluorophenylacetic acid : This compound is used as a pharmaceutical intermediate .

  • 4-Fluorophenylacetic acid : This compound is used as an intermediate in the production of fluorinated anesthetics .

Safety And Hazards

Safety and hazards information for a compound can include its toxicity, flammability, and potential health effects. For example, 4-Fluorophenylacetic acid is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-[4-(4-fluorophenyl)-2-methyl-1,3-thiazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2S/c1-7-14-12(10(17-7)6-11(15)16)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMGFDKAVVGHWKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)CC(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50368369
Record name [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(4-Fluorophenyl)-2-methylthiazol-5-yl)acetic acid

CAS RN

568543-71-5
Record name [4-(4-Fluoro-phenyl)-2-methyl-thiazol-5-yl]-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50368369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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